Cas no 1983-81-9 (2H-1-Benzopyran-2-one,4,7-dihydroxy-)
2H-1-Benzopyran-2-one,4,7-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one,4,7-dihydroxy-
- 4,7-dihydroxychromen-2-one
- 4,7-Dihydroxycoumarin
- 2,7-dihydroxychromen-4-one
- 2H-1-BENZOPYRAN-2-ONE,4,7-DIHYDROXY
- 4,7-dihydroxy-2H-1-benzopyran-2-one
- 4,7-dihydroxy-2H-chromen-2-one
- 4,7-Dihydroxy-2-oxo-2H-1-benzopyran
- 4,7-dihydroxy-chromen-2-one
- 4,7-Dihydroxy-coumarin
- 4,7-Dihydroxy-cumarin
- Coumarin,4,7-dihydroxy
- 4,7-Dihydroxychromen-4-one
- NSC 136214
- AURORA KA-3743
- 4,7-HYDROXY-COUMARIN
- MFCD00203882
- Coumarin, 4,7-dihydroxy-
- CS-0119443
- SCHEMBL958685
- NSC-136214
- 2H-1-BENZOPYRAN-2-ONE, 4,7-DIHYDROXY-
- CHEBI:173820
- DTXSID70173558
- NSC136214
- BAA98381
- HMS2269H19
- D5175
- MLS001049063
- T70518
- NCGC00246203-01
- 4,7-Dihydroxycoumarin, 97%
- BS-43941
- SMR000386901
- CHEMBL32810
- 1ST164104
- 4,7-Dihydroxy-2H-chromen-2-one #
- 4,7-Dihydroxychromen-4-one;NSC 136214
- AKOS004910078
- BDBM50055698
- Oprea1_416006
- 1983-81-9
- STL570259
- DTXCID2096049
-
- MDL: MFCD00203882
- Inchi: 1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H
- InChI Key: CYSRKZFPSNZSCS-UHFFFAOYSA-N
- SMILES: O1C(C=C(C2C=CC(=CC1=2)O)O)=O
Computed Properties
- Exact Mass: 178.02700
- Monoisotopic Mass: 178.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.8A^2
Experimental Properties
- Density: 1.612±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 275-280 °C
- Boiling Point: 390°Cat760mmHg
- Flash Point: 166.5°C
- Refractive Index: 1.711
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
- PSA: 70.67000
- LogP: 1.20420
- λmax: 310(EtOH aq.)(lit.)
2H-1-Benzopyran-2-one,4,7-dihydroxy- Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
2H-1-Benzopyran-2-one,4,7-dihydroxy- Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-1-Benzopyran-2-one,4,7-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866310-1g |
4,7-Dihydroxycoumarin |
1983-81-9 | ≥98% | 1g |
498.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 740136-1G |
2H-1-Benzopyran-2-one,4,7-dihydroxy- |
1983-81-9 | 1g |
¥777.69 | 2023-11-25 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69525-200mg |
4,7-Dihydroxy-2H-chromen-2-one |
1983-81-9 | ≥98% | 200mg |
¥158.0 | 2023-09-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5175-1G |
4,7-Dihydroxycoumarin |
1983-81-9 | >98.0%(HPLC) | 1g |
¥385.00 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5175-5G |
4,7-Dihydroxycoumarin |
1983-81-9 | >98.0%(HPLC) | 5g |
¥1440.00 | 2023-09-08 | |
| eNovation Chemicals LLC | Y1015289-5g |
2H-1-Benzopyran-2-one, 4,7-dihydroxy- |
1983-81-9 | 98.0% | 5g |
$270 | 2024-06-07 | |
| Chemenu | CM162729-1g |
4,7-dihydroxy-2H-chromen-2-one |
1983-81-9 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM162729-5g |
4,7-dihydroxy-2H-chromen-2-one |
1983-81-9 | 97% | 5g |
$*** | 2023-03-30 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4137-25 mg |
4,7-DIHYDROXYCOUMARIN |
1983-81-9 | 99.22% | 25mg |
¥148.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4137-50 mg |
4,7-DIHYDROXYCOUMARIN |
1983-81-9 | 99.22% | 50mg |
¥213.00 | 2022-03-01 |
2H-1-Benzopyran-2-one,4,7-dihydroxy- Suppliers
2H-1-Benzopyran-2-one,4,7-dihydroxy- Related Literature
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Lutz Heide Nat. Prod. Rep. 2009 26 1241
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Additional information on 2H-1-Benzopyran-2-one,4,7-dihydroxy-
Introduction to 2H-1-Benzopyran-2-one,4,7-dihydroxy- (CAS No. 1983-81-9)
2H-1-Benzopyran-2-one,4,7-dihydroxy-, identified by the Chemical Abstracts Service Number (CAS No.) 1983-81-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzopyranone class, a structural motif known for its diverse biological activities and pharmacological potential. The presence of hydroxyl groups at the 4 and 7 positions enhances its reactivity and functionality, making it a valuable scaffold for drug discovery and synthetic chemistry.
The molecular structure of 2H-1-Benzopyran-2-one,4,7-dihydroxy- consists of a benzopyranone core with two hydroxyl substituents. This arrangement not only contributes to its unique chemical properties but also influences its interaction with biological targets. The benzopyranone scaffold is particularly noteworthy due to its ability to mimic natural products and bioactive molecules, which has been exploited in the development of various therapeutic agents.
In recent years, there has been a surge in research focused on natural product-inspired heterocycles, with 2H-1-Benzopyran-2-one,4,7-dihydroxy- emerging as a promising candidate. Studies have demonstrated its potential in modulating various biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation. The hydroxyl groups at the 4 and 7 positions serve as key functional moieties that allow for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of 2H-1-Benzopyran-2-one,4,7-dihydroxy- is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with targeted actions against specific diseases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. The ability to fine-tune the pharmacophore through strategic modifications has made it an attractive scaffold for medicinal chemists.
The synthesis of 2H-1-Benzopyran-2-one,4,7-dihydroxy- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Traditional methods often involve cyclization reactions followed by hydroxyl group introduction. However, modern approaches have explored more efficient and sustainable pathways, incorporating green chemistry principles to minimize waste and improve yields. These advancements not only enhance the accessibility of the compound but also align with global efforts toward environmentally responsible chemical synthesis.
From a biological perspective, the hydroxyl-rich structure of 2H-1-Benzopyran-2-one,4,7-dihydroxy- facilitates interactions with biological macromolecules such as proteins and nucleic acids. This has led to investigations into its potential as an antioxidant and anti-inflammatory agent. Preliminary studies suggest that it can scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine production, offering a possible therapeutic strategy for chronic inflammatory diseases.
The pharmacokinetic properties of 2H-1-Benzopyran-2-one,4,7-dihydroxy- are also subjects of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy and safety profile. Advances in computational modeling have enabled researchers to predict these properties with greater accuracy before conducting expensive wet-lab experiments.
In conclusion,2H-1-Benzopyran-2-one, particularly the 4,7-dihydroxy derivative identified by CAS No. 1983-81-9, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this molecule and its derivatives, it will undoubtedly remain at the forefront of medicinal chemistry innovation.
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